molecular formula C6H12BrNO B1267406 6-Bromohexanamide CAS No. 57817-55-7

6-Bromohexanamide

Cat. No.: B1267406
CAS No.: 57817-55-7
M. Wt: 194.07 g/mol
InChI Key: LGCGXHIRLZORQA-UHFFFAOYSA-N
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Description

6-Bromohexanamide is an organic compound with the molecular formula C6H12BrNO. It is a brominated derivative of hexanamide and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a bromine atom attached to the sixth carbon of the hexanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohexanamide can be synthesized through several methods. One common approach involves the bromination of hexanamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Another method involves the conversion of 6-bromohexanenitrile to this compound. This process includes the hydrolysis of 6-bromohexanenitrile using an acid or base catalyst, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

6-Bromohexanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to hexanamide by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 6-bromohexanoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium at elevated temperatures.

Major Products

    Substitution: Formation of 6-hydroxyhexanamide or 6-aminohexanamide.

    Reduction: Formation of hexanamide.

    Oxidation: Formation of 6-bromohexanoic acid.

Scientific Research Applications

6-Bromohexanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromohexanamide involves its ability to interact with nucleophiles due to the presence of the electrophilic bromine atom. This interaction can lead to the formation of covalent bonds with target molecules, thereby inhibiting or modifying their activity. The compound can target specific enzymes or proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexanoic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

    6-Bromohexanol: Contains a hydroxyl group instead of an amide group.

    Hexanamide: Lacks the bromine atom present in 6-bromohexanamide.

Uniqueness

This compound is unique due to the presence of both a bromine atom and an amide group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form covalent bonds with biological molecules also makes it valuable in biochemical research and drug development.

Properties

IUPAC Name

6-bromohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c7-5-3-1-2-4-6(8)9/h1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCGXHIRLZORQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313789
Record name 6-bromohexanamide
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Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-55-7
Record name 6-Bromohexanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromohexanamide
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Record name 57817-55-7
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Record name 6-bromohexanamide
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Record name Hexanamide, 6-bromo
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Synthesis routes and methods

Procedure details

Solid phase synthesis has been employed in the preparation of certain pyridinones. In Solid Phase Synthesis of 1,3,5-Trisubstituted Pyridin-2-ones, Tetrahedron Letters, 40(1999) 2227-2230 authors James A. Linn et al. report the solid phase synthesis of 1,3,5-trisubstituted pyridin-2-ones via selective NH-alkylation of 3-amino-5-carbomethoxy-1H-pyridin-2-one using a solid supported halo-acid. The synthesis proceeds by the coupling of 6-bromohexanoic acid to a Rink amine macrocrown to form a solid-supported 6-bromohexanamide. The solid-supported 6-bromohexanamide was used to alklylate 3-amino-5-carbomethoxy-1H-pyridin-2-one which was then reacted with diphenylacetic acid. Saponification of the resulting ester yielded a solid supported carboxylic acid. Treatment of the solid supported carboxylic acid with pentafluorophenol provided the pentafluorophenyl ester, which when treated with benzylamine was cleaved from the macrocrown to give the pyridinone. However, a solid phase synthesis procedure to produce ring fused 2-pyridinones has not yet been reported.
[Compound]
Name
pyridinones
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reactant
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[Compound]
Name
1,3,5-Trisubstituted Pyridin-2-ones
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1,3,5-trisubstituted pyridin-2-ones
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-bromohexanamide contribute to understanding the structure and function of penicillin G acylase?

A: this compound serves as a unique tool for studying penicillin G acylase (PGA) due to its ability to act as a nitrogen source for specific mutant strains of bacteria. Researchers discovered a mutant strain of Providencia rettgeri, named Bro1, which could utilize this compound as its sole nitrogen source []. This unusual metabolic capability suggested that the Bro1 strain produced a PGA enzyme with altered substrate specificity.

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